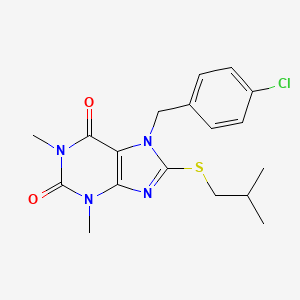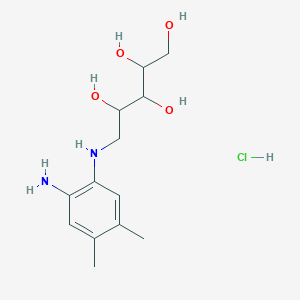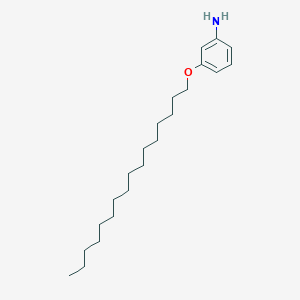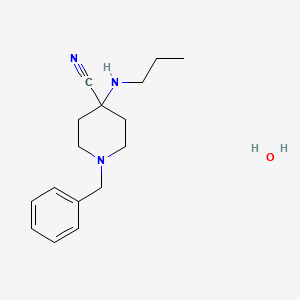
4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol: is an organic compound known for its complex structure and potential applications in various fields. This compound features a nitro group, an azo linkage, and a phenolic hydroxyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol typically involves multiple steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative under alkaline conditions to form the azo compound.
Nitration: The final step involves the nitration of the azo compound to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Dye Synthesis: The azo linkage makes this compound useful in the synthesis of azo dyes, which are widely used in the textile industry.
Analytical Chemistry: It can be used as a reagent for detecting metal ions due to its color-changing properties.
Biology and Medicine:
Biological Staining: Azo dyes derived from this compound can be used for staining biological tissues.
Industry:
Material Science: Used in the development of advanced materials with specific optical and electronic properties.
Catalysis: Can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol depends on its application:
Dye Synthesis: The azo linkage allows for the formation of stable, colored compounds that can bind to fabrics.
Analytical Chemistry: The compound can form complexes with metal ions, leading to a color change that indicates the presence of specific ions.
Biological Staining: The compound binds to specific biological structures, allowing for visualization under a microscope.
Comparison with Similar Compounds
4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-aniline: Similar structure but with an amino group instead of a hydroxyl group.
4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-benzoic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
Uniqueness:
- The presence of both a nitro group and a phenolic hydroxyl group makes 4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol unique in its reactivity and applications.
- The combination of azo and nitro functionalities provides distinct optical and electronic properties, making it valuable in material science and dye synthesis.
Properties
CAS No. |
202130-73-2 |
|---|---|
Molecular Formula |
C19H14N4O3 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-nitro-2-[(4-phenyldiazenylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H14N4O3/c24-19-11-10-18(23(25)26)12-14(19)13-20-15-6-8-17(9-7-15)22-21-16-4-2-1-3-5-16/h1-13,24H |
InChI Key |
RJMFWDDINGWTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968462.png)




![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11968496.png)
![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11968501.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11968504.png)
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968509.png)



![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968525.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)
